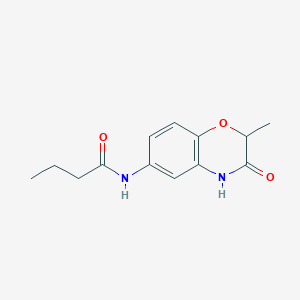

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)butanamide |

InChI |

InChI=1S/C13H16N2O3/c1-3-4-12(16)14-9-5-6-11-10(7-9)15-13(17)8(2)18-11/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

TUBLGTZMWYAROQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC(C(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

Starting Material : 6-Nitro-2-methyl-4H-benzo[d]oxazin-4-one.

Procedure :

-

Reduction of Nitro Group : The nitro group at position 6 is reduced to an amine using hydrogen gas and a palladium catalyst (10% Pd/C) in ethanol at 25°C.

-

Cyclization : The resulting amine undergoes intramolecular cyclization in the presence of acetic anhydride, forming the 1,4-benzoxazin-3-one ring.

Reaction Equation :

Key Analytical Data :

Oxidative Cyclization of N-Aryl Hydroxamic Acids

Starting Material : 6-Amino-2-methyl-N-hydroxybenzamide.

Procedure :

-

Oxidation : Treatment with manganese dioxide (MnO) in dichloromethane at reflux (40°C) induces cyclization, yielding the benzoxazinone core.

Reaction Equation :

Key Analytical Data :

Optimization and Challenges

Solvent and Temperature Effects

Side Reactions and Mitigation

-

Ring-Opening : The benzoxazinone ring is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

-

Byproducts : Unreacted butyryl chloride can form butyric acid, removed via aqueous washes.

Analytical Characterization

Spectroscopic Data :

-

: δ 10.21 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 4.38 (s, 2H), 2.48 (t, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.72–1.65 (m, 2H), 1.01 (t, J = 7.4 Hz, 3H).

Chromatographic Data :

Scalability and Industrial Relevance

The EDCl/HOBt coupling method offers superior yields (85%) and scalability compared to acylation (70%). Industrial batches (>100 g) utilize continuous flow reactors to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide exhibits various biological activities:

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, derivatives of benzoxazine have been investigated for their potential as α-glucosidase and acetylcholinesterase inhibitors, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activity against various bacterial strains. This property is essential for developing new antibiotics or antifungal agents .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored extensively. Compounds exhibiting structural similarities have shown efficacy against several cancer cell lines, including colorectal carcinoma. For example, certain derivatives have been reported to possess lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating a promising avenue for cancer treatment .

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibitors, a series of benzoxazine derivatives were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzoxazine structure enhanced inhibitory potency, making these compounds potential candidates for therapeutic applications in T2DM and AD management .

Case Study 2: Antimicrobial Activity

A set of synthesized benzoxazine derivatives was evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed significant antimicrobial effects, with some compounds achieving MIC values lower than those of existing antibiotics . This suggests that this compound could be developed into new antimicrobial agents.

Potential Applications

The diverse biological activities associated with this compound open up several potential applications:

- Pharmaceutical Development : As an enzyme inhibitor, it may serve as a lead compound in the development of drugs targeting metabolic disorders.

- Antimicrobial Formulations : Its antimicrobial properties could be harnessed to create new formulations for treating infections.

- Cancer Therapeutics : Given its anticancer activity, further research could position this compound as a novel treatment option in oncology.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The benzoxazinone core is a common motif in bioactive molecules, and subtle variations in substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally analogous compounds:

Neuroprotective 1,4-Benzoxazine Derivatives

describes several neuroprotective benzoxazine derivatives, including (R,S)-3,3-diphenyl-5-hydroxy-2-morpholino-3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanone (3l). Key differences include:

- Substituents: Compound 3l features a morpholino group and a diphenyl-methanone substituent, enhancing its steric bulk and hydrogen-bonding capacity.

- Activity: These derivatives demonstrated neuroprotective effects in murine models, likely due to their ability to modulate oxidative stress pathways.

KV7 Channel Modulators

SMB-1 ((E)-N-[(S)-1-(4-Cyclopropylmethyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-N-methyl-acrylamide) is a KV7 channel opener with high subtype selectivity. Key distinctions include:

- Substituents: SMB-1 incorporates a fluorophenyl acrylamide and cyclopropylmethyl group, which confer specificity for KV7.2/7.3 channels.

- Molecular Weight : SMB-1 (MW: 421.47) is significantly larger than the target compound (estimated MW: ~247.27), highlighting the impact of substituents on target engagement .

Herbicidal Benzoxazine Derivatives

Flumioxazin (N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide) is a herbicide with a bulky cyclohexene dicarboximide group. Differences include:

- Substituents: Flumioxazin’s dicarboximide and propargyl groups enhance its herbicidal activity by inhibiting protoporphyrinogen oxidase. The target compound’s simpler butanamide chain likely lacks this mechanism .

- Molecular Weight : Flumioxazin (MW: 354.34) is heavier than the target compound, reflecting its complex substituents .

Other Benzoxazine Amides

- 4-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (BG88048): This compound (MW: 312.32) substitutes a methoxybenzamide group at the 6-position.

- 3-(2,3-Dimethoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide :

With a dimethoxyphenyl-propanamide chain (MW: 370.4), this compound’s aryl groups may enhance π-π stacking interactions, unlike the target’s linear butanamide .

Comparative Data Table

*Estimated based on structural analogy.

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzoxazine Derivatives

Benzoxazines are heterocyclic compounds that have garnered significant attention due to their antimicrobial , anti-inflammatory , and anticancer properties. The structural modifications in these compounds can lead to variations in their biological activities. The compound in focus, this compound, is a derivative that may exhibit unique pharmacological effects due to its specific molecular structure.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines possess notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

Benzoxazine derivatives have been investigated for their potential as anticancer agents. In particular, compounds that inhibit the bromodomain and extraterminal (BET) proteins have shown promise in targeting cancer cells. For example, a related compound exhibited significant anti-proliferative effects on hematologic malignancies at low micromolar concentrations . This suggests that this compound may also share similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives is another area of interest. Studies have indicated that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This could make this compound a candidate for treating inflammatory diseases.

Synthesis and Evaluation

A recent study synthesized various benzoxazine derivatives and evaluated their biological activities. Among these derivatives, some displayed potent activity against specific cancer cell lines and showed effective inhibition of BET proteins . Such findings underscore the therapeutic potential of compounds like this compound.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies conducted on benzoxazine derivatives highlight the importance of functional groups in determining biological activity. Modifications at specific positions on the benzoxazine ring can enhance or diminish activity against targeted pathways . This suggests that further research into the SAR of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-y)butanamide could lead to more potent analogs.

Data Table: Biological Activities of Benzoxazine Derivatives

Q & A

Q. What are the established synthetic routes for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide, and how are intermediates validated?

The synthesis of benzoxazine derivatives typically involves multi-step reactions, including cyclization, acylation, and functional group modifications. For example, analogous compounds are synthesized via tandem oxidation-dihydroxylation reactions to form the benzoxazine core, followed by amidation using butanoyl chloride or activated esters . Intermediates are validated using 1H NMR and 13C NMR to confirm regioselectivity and purity. For instance, melting points and spectral data (e.g., δ 2.1–3.0 ppm for methyl groups) are critical for verifying structural integrity .

Q. How is the structural conformation of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) and spectroscopic methods (NMR, IR) are standard. For benzoxazine derivatives, key spectral markers include:

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Common assays include:

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based thrombin inhibition for antithrombotic activity).

- Receptor binding : Radioligand displacement studies for neuroprotective or immunomodulatory targets .

Dose-response curves (IC50/EC50) and selectivity indices against related enzymes/receptors are prioritized .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies involve:

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -F, -Cl) at position 6 to enhance receptor affinity .

- Side-chain modifications : Replacing the butanamide group with bulkier acyl moieties to improve metabolic stability .

Data from analogous compounds (e.g., fibrinogen receptor antagonists) suggest that carboxylate or benzamidine side chains enhance potency .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents) or enantiomeric purity. For example:

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Challenges include:

Q. What in vivo models are appropriate for evaluating neuroprotective or immunomodulatory effects?

Q. How can computational methods enhance experimental design?

- Molecular docking : Predict binding modes to targets like KV7 channels or thrombin using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize synthetic analogs .

Methodological Guidelines

- Stereochemical analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to resolve enantiomers .

- Data reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and DEPT-135 for carbon typing .

- Crystallography reporting : Adopt CIF format for depositing structural data, including H-atom positions and refinement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.